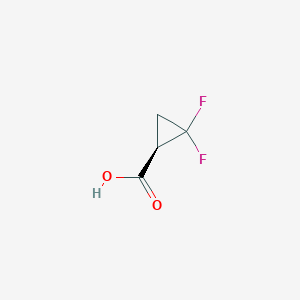

(1R)-2,2-difluorocyclopropane-1-carboxylic acid

説明

(1R)-2,2-Difluorocyclopropane-1-carboxylic acid (DFACC) is a fluorinated cyclopropane derivative with a carboxylic acid and an amino group at the C1 position. Its synthesis involves silanization of 2-(4'-methoxyphenyl)-2-propen-1-ol, difluorocarbene-mediated cyclization, oxidation, Curtius rearrangement, and ruthenium tetroxide oxidation to yield the final product . DFACC is notable for its enhanced reactivity due to the geminal difluoro substituents, which increase ring strain and susceptibility to nucleophilic attack. In aqueous solutions at neutral pH, DFACC rapidly decomposes (half-life ~4 minutes) into 3-fluoro-2-oxobut-3-enoic acid (75%) and a hydrate derivative (25%), releasing free fluoride ions . This instability is attributed to specific base-catalyzed mechanisms involving β-fluoro carbocation intermediates .

DFACC acts as a slow-dissociating, reversible inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase, a pyridoxal-5′-phosphate (PLP)-dependent enzyme, with submicromolar affinity (Ki = 120 ± 40 nM) . This property makes DFACC a valuable tool for studying enzyme mechanisms and ethylene biosynthesis in plants .

特性

IUPAC Name |

(1R)-2,2-difluorocyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F2O2/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H,7,8)/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLMOVWSQPHQME-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C1(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1631747-25-5 | |

| Record name | (1R)-2,2-difluorocyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Enzymatic Acetylation

The lipase’s active site accommodates the prochiral diol through hydrogen bonding with the amino group, positioning the pro-R hydroxyl for acetylation. Molecular dynamics simulations suggest that fluorine’s electronegativity stabilizes transition states via dipole interactions, enhancing enantioselectivity.

Fluorinative Ring Contraction

In the organocatalytic method, HF protonates the BCB’s strained σ-bond, generating a cyclobutyl carbocation. Fluoride attack at the α-position induces ring contraction, with the cis geometry arising from suprafacial fluorine delivery.

化学反応の分析

Types of Reactions

(1R)-2,2-difluorocyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols .

科学的研究の応用

Organic Chemistry

In organic synthesis, (1R)-2,2-difluorocyclopropane-1-carboxylic acid serves as a versatile building block for constructing complex molecules. It can undergo various transformations:

- Oxidation: Converts to carboxylates or other oxidized derivatives.

- Reduction: Can yield alcohols or other reduced forms.

- Substitution Reactions: The fluorine atoms facilitate nucleophilic substitutions, leading to diverse cyclopropane derivatives.

Medicinal Chemistry

The compound has garnered attention for its potential biological activities:

- Inhibition of Enzymes: It acts as a slow-dissociating inhibitor of 1-aminocyclopropane-1-carboxylic acid deaminase (ACC deaminase), which regulates ethylene production in plants. This inhibition can significantly affect plant growth and development.

Agricultural Science

Due to its role in modulating ethylene levels, the compound is explored for its potential in agricultural applications:

- Enhancing plant growth by regulating ethylene biosynthesis.

Antimicrobial and Antitumor Properties:

Recent investigations suggest that this compound exhibits antimicrobial activity against various strains and shows promise as an antitumor agent. The fluorinated structure is believed to enhance its bioactivity through improved molecular interactions within biological systems.

作用機序

The mechanism of action of (1R)-2,2-difluorocyclopropane-1-carboxylic acid involves its interaction with molecular targets through its carboxylic acid group and fluorine atoms. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways . The fluorine atoms enhance the compound’s stability and influence its electronic properties, making it a valuable tool in various applications .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues

Enzymatic Interactions

- DFACC: Inhibits ACC deaminase via slow dissociation (kdc = 0.20 ± 0.01 h⁻¹), leveraging its amino group for enzyme binding .

- trans-2-(Difluoromethyl)cyclopropane-1-carboxylic acid : Modulates enzyme activity in bacterial systems but lacks submicromolar affinity .

Physical and Chemical Properties

Key Research Findings

- Mechanistic Insights : DFACC’s decomposition involves β-fluoro carbocation intermediates, validated by ¹⁹F NMR and kinetic isotope effects . Competing pathways (e.g., 1,4-elimination) are ruled out due to solvent-dependent product distributions .

- Enzyme Inhibition : DFACC’s slow dissociation from ACC deaminase suggests a "trapdoor" mechanism, where conformational changes prolong inhibitor-enzyme interactions .

- Comparative Reactivity: Geminal difluoro substituents in DFACC increase electrophilicity by 10-fold compared to monofluoro analogues, enhancing decomposition rates .

生物活性

(1R)-2,2-Difluorocyclopropane-1-carboxylic acid, often referred to as DFCA, is a fluorinated compound characterized by its unique cyclopropane structure and the presence of two fluorine atoms. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science. This article explores the biological activity of DFCA, supported by relevant case studies, research findings, and comparative data.

- Chemical Formula : CHFO

- Molecular Weight : 122.07 g/mol

- CAS Number : 107873-03-0

The gem-difluorination in DFCA significantly influences its physicochemical properties, enhancing its acidity and reactivity compared to non-fluorinated analogs. The carboxylic acid functional group allows for various chemical transformations, making it a versatile building block in organic synthesis.

DFCA exhibits notable biological activity primarily through its interaction with enzymes involved in ethylene biosynthesis. Specifically, it acts as a slow-dissociating inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase, which plays a crucial role in regulating plant growth and development by modulating ethylene production.

Research indicates that DFCA has a submicromolar affinity for ACC deaminase, suggesting strong binding capabilities that may lead to significant physiological effects in plants . The compound's instability under physiological conditions can lead to the formation of reactive intermediates, which may further participate in biological processes .

Antimicrobial and Antitumor Properties

DFCA has also been evaluated for its antimicrobial and antitumor properties. Preliminary studies suggest that it exhibits activity against various microbial strains and shows potential as an antitumor agent. The presence of fluorine atoms is believed to enhance its bioactivity by affecting the molecular interactions within biological systems .

Comparative Analysis

The following table summarizes the biological activities and properties of DFCA compared to related compounds:

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | CHFO | 122.07 g/mol | Inhibitor of ACC deaminase; antimicrobial; antitumor |

| 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid | CHFN O | 173.54 g/mol | Slow-dissociating inhibitor of ACC deaminase; anti-inflammatory |

| Rac-(1R,3R)-3-(aminomethyl)-2,2-difluorocyclopropane | CHFN O | 188.57 g/mol | Similar mechanism; distinct functionalization |

Study on ACC Deaminase Inhibition

A significant study demonstrated that DFCA acts as a slow-dissociating inhibitor of ACC deaminase with a rate constant indicative of its potential effectiveness in modulating ethylene levels in plants . The study highlighted the compound's ability to stabilize the enzyme-inhibitor complex, leading to prolonged inhibition.

Antimicrobial Efficacy

In vitro studies have shown that DFCA exhibits antimicrobial properties against several bacterial strains. The mechanism appears to involve disruption of cellular processes due to its unique structural features that facilitate interaction with microbial cell membranes .

Q & A

Q. How is (1R)-2,2-difluorocyclopropane-1-carboxylic acid synthesized?

DFACC is synthesized via a multi-step process:

- Step 1 : Silane protection of 2-(4'-methoxyphenyl)-2-propen-1-ol (4) to form intermediate 5.

- Step 2 : Difluorocarbene cyclization to generate the difluorocyclopropane ring (7).

- Step 3 : Oxidation of alcohol (7) to carboxylic acid (8), followed by Curtius rearrangement to install the Boc-protected amine (9).

- Step 4 : Ruthenium tetroxide oxidation of the 4'-methoxyphenyl group to yield DFACC (3) as an HCl salt .

Key validation : Final purity and structure are confirmed via NMR, NMR, and ESI-MS .

Q. What analytical techniques confirm DFACC’s structure and decomposition products?

- NMR : Identifies ABX spin systems (e.g., protons at 5.65–5.85 ppm, ) in decomposition products .

- NMR : Detects splitting patterns (e.g., , ) to track fluorinated intermediates .

- ESI-MS : Confirms molecular ions (e.g., at 133.0) .

Q. What are the primary decomposition products of DFACC in aqueous solutions?

DFACC decomposes into:

- Major product : 3-Fluoro-2-oxobut-3-enoic acid (75%, at pH 7.0), identified via NMR (two carbonyl carbons) .

- Minor product : Hydrate of the major product (25%), with resonances at 91.4 ppm .

- Trace product : 3,3-Difluoro-2-oxobutanoic acid (15), observed only in .

Advanced Research Questions

Q. What is the pH-dependent decomposition mechanism of DFACC?

DFACC undergoes specific base-catalyzed decomposition via its conjugate base (p = 5.88 ± 0.06). Key steps:

- Step 1 : Deprotonation at the α-amino group to form a reactive conjugate base.

- Step 2 : Ring-opening via β-fluorocarbanion intermediate (19), stabilized by negative hyperconjugation.

- Step 3 : Competing pathways—protonation to form α-keto acid (14) or elimination to yield 3-fluoro-2-oxobut-3-enoic acid .

Q. How does DFACC inhibit ACC deaminase, and what kinetic parameters characterize this inhibition?

DFACC acts as a reversible, slow-dissociation inhibitor of ACC deaminase:

- Mechanism : Binds to the enzyme’s active site, extending the lag phase before substrate turnover. No irreversible inhibition is observed post-decomposition .

- Kinetic parameters :

- Dissociation constant (sub-micromolar affinity).

- Rate constants derived from lag-phase analysis using NMR monitoring of α-ketobutyrate formation .

Q. How do researchers resolve contradictions between proposed decomposition mechanisms (e.g., A vs. C)?

Contradictions are addressed via isotopic labeling and pH studies :

- Mechanism A (general acid catalysis) : Dismissed due to insensitivity to weak acids (e.g., phenol additives) .

- Mechanism C (β-fluorocarbanion) : Supported by solvent isotope effects () and N-acetylated DFACC stability (no decomposition at any pH) .

- Key evidence : Mechanism C explains all products without requiring competing pathways, unlike mechanisms B/D .

Q. What role does the α-amino group play in DFACC’s decomposition?

The α-amino group is critical for base-catalyzed ring-opening :

- N-Acetylated DFACC : Stable at all pH values, confirming the amino group’s role in deprotonation .

- pH dependency : Decomposition accelerates above pH 5.88, aligning with β,β-difluoro amino acid p trends .

Q. How do solvent isotope effects ( vs. ) influence DFACC’s decomposition pathway?

- Primary isotope effect : , indicating proton transfer in the rate-determining step .

- Product divergence : 15 forms only in , suggesting solvent-derived protons influence intermediate stabilization .

Q. What computational methods support the proposed β-fluorocarbanion intermediate?

- DFT calculations : Model the stability of the β-fluorocarbanion (19) via negative hyperconjugation with adjacent fluorine atoms .

- Transition-state analysis : Confirms orbital alignment favoring β-elimination over α-elimination .

Q. How does DFACC’s stereochemistry affect its interaction with ACC deaminase?

The (1R) configuration aligns with ACC’s chiral active site:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。